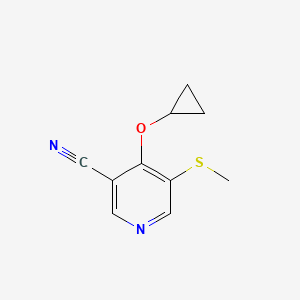
4-Cyclopropoxy-5-(methylthio)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-(methylsulfanyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C10H10N2OS It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, a methylsulfanyl group at the 5-position, and a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-(methylsulfanyl)pyridine-3-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Functional Groups: The cyclopropoxy group can be introduced via nucleophilic substitution reactions, while the methylsulfanyl group can be added through thiolation reactions. The carbonitrile group is typically introduced through cyanation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-(methylsulfanyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-5-(methylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-2-(methylsulfanyl)pyridine-3-carbonitrile: Similar in structure but with amino groups at the 4 and 6 positions.
4-Cyclopropoxy-5-(methylthio)nicotinonitrile: Similar but with a methylthio group instead of a methylsulfanyl group.
Uniqueness
4-Cyclopropoxy-5-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10N2OS/c1-14-9-6-12-5-7(4-11)10(9)13-8-2-3-8/h5-6,8H,2-3H2,1H3 |
InChI Key |
ASVXWDXMONCULK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CN=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















